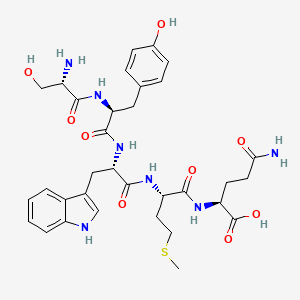
H-Ser-Tyr-Trp-Met-Gln-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound H-Ser-Tyr-Trp-Met-Gln-OH is a peptide composed of the amino acids serine, tyrosine, tryptophan, methionine, and glutamine. Peptides like this one are essential in various biochemical processes and have significant roles in biological systems. Each amino acid in this sequence contributes unique properties to the peptide, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides like H-Ser-Tyr-Trp-Met-Gln-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Activation of the carboxyl group: of the incoming amino acid using reagents like carbodiimides.
Coupling: the activated amino acid to the amino group of the growing peptide chain.
Deprotection: of the amino group to allow the next amino acid to be added.
Industrial Production Methods
In an industrial setting, the production of peptides can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high efficiency and yield. The use of Fmoc (9-fluorenylmethoxycarbonyl) protection for the amino group is common in industrial peptide synthesis due to its stability and ease of removal .
Chemical Reactions Analysis
Types of Reactions
Peptides like H-Ser-Tyr-Trp-Met-Gln-OH can undergo various chemical reactions, including:
Oxidation: Methionine and tryptophan residues are particularly susceptible to oxidation.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be modified through substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids can oxidize methionine to methionine sulfoxide.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used to reduce disulfide bonds.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols .
Scientific Research Applications
Peptides like H-Ser-Tyr-Trp-Met-Gln-OH have numerous applications in scientific research:
Chemistry: Used as building blocks for more complex molecules and in the study of peptide chemistry.
Biology: Serve as models for studying protein structure and function.
Medicine: Potential therapeutic agents due to their biological activity. They can be used in drug development and as biomarkers.
Industry: Employed in the production of biopharmaceuticals and as components in various industrial processes.
Mechanism of Action
The mechanism of action of peptides like H-Ser-Tyr-Trp-Met-Gln-OH involves their interaction with specific molecular targets. These interactions can include:
Binding to receptors: Peptides can act as ligands, binding to receptors on cell surfaces and triggering signaling pathways.
Enzyme inhibition: Some peptides can inhibit the activity of enzymes by binding to their active sites.
Protein-protein interactions: Peptides can modulate protein-protein interactions, affecting various cellular processes.
Comparison with Similar Compounds
Similar Compounds
H-Ser-Tyr-Trp-Met-Gln-NH2: Similar to H-Ser-Tyr-Trp-Met-Gln-OH but with an amide group at the C-terminus.
H-Ser-Tyr-Trp-Met-Gln-Ser-OH: An extended version with an additional serine residue.
H-Ser-Tyr-Trp-Met-Gln-Ala-OH: Contains an alanine residue instead of serine.
Uniqueness
This compound is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. The presence of methionine and tryptophan makes it particularly interesting for studies involving oxidation and fluorescence .
Properties
CAS No. |
227026-64-4 |
|---|---|
Molecular Formula |
C33H43N7O9S |
Molecular Weight |
713.8 g/mol |
IUPAC Name |
(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C33H43N7O9S/c1-50-13-12-24(30(45)38-25(33(48)49)10-11-28(35)43)37-32(47)27(15-19-16-36-23-5-3-2-4-21(19)23)40-31(46)26(39-29(44)22(34)17-41)14-18-6-8-20(42)9-7-18/h2-9,16,22,24-27,36,41-42H,10-15,17,34H2,1H3,(H2,35,43)(H,37,47)(H,38,45)(H,39,44)(H,40,46)(H,48,49)/t22-,24-,25-,26-,27-/m0/s1 |
InChI Key |
LTVUPGAAFAYYOL-KGRAHGMMSA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CO)N |
Canonical SMILES |
CSCCC(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


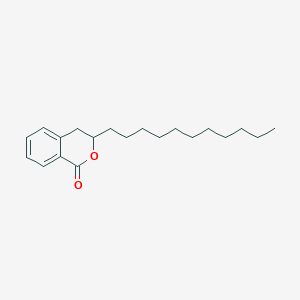
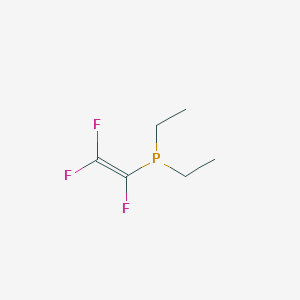
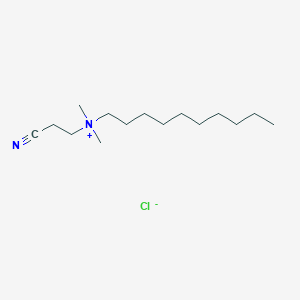
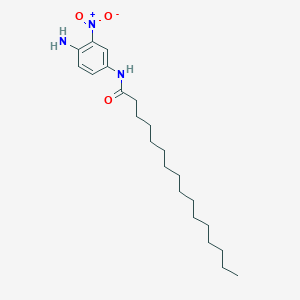
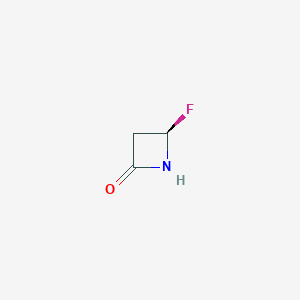
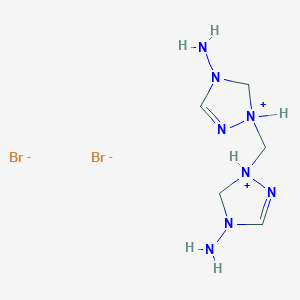
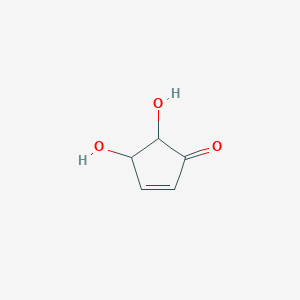
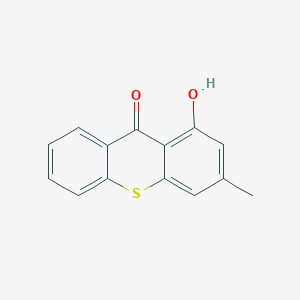
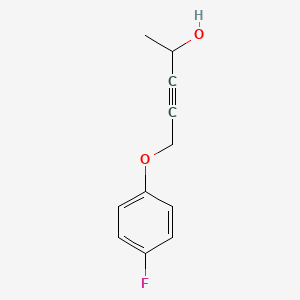
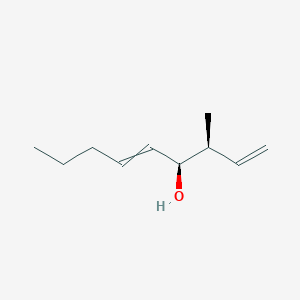

![1-Propyl-4-(3,4,5-trifluorophenyl)bicyclo[2.2.2]octane](/img/structure/B14240780.png)
![1H-Pyrrole-2,5-dione, 1-[(1S)-1-cyclohexylethyl]-](/img/structure/B14240791.png)
![Borane, dichloro[(trichlorosilyl)methyl]-](/img/structure/B14240802.png)
